molecular formula C17H23NO2 B5814665 Ethyl 1-cinnamylpiperidine-4-carboxylate

Ethyl 1-cinnamylpiperidine-4-carboxylate

Cat. No.: B5814665
M. Wt: 273.37 g/mol
InChI Key: PFUUDRIERFHNOV-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-cinnamylpiperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cinnamyl group attached to the piperidine ring, which is further esterified with an ethyl group at the carboxylate position. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-cinnamylpiperidine-4-carboxylate typically involves the reaction of cinnamyl chloride with piperidine-4-carboxylic acid, followed by esterification with ethanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cinnamylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the cinnamyl group to a saturated alkyl group.

    Substitution: Nucleophilic substitution reactions can replace the cinnamyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, saturated alkyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-cinnamylpiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-cinnamylpiperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The cinnamyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes.

Comparison with Similar Compounds

Ethyl 1-cinnamylpiperidine-4-carboxylate can be compared with other piperidine derivatives such as:

    Ethyl 1-benzylpiperidine-4-carboxylate: Similar structure but with a benzyl group instead of a cinnamyl group.

    Ethyl 4-piperidinecarboxylate: Lacks the cinnamyl group, making it less complex.

    Ethyl 1-methylpiperidine-4-carboxylate: Contains a methyl group instead of a cinnamyl group.

The uniqueness of this compound lies in its cinnamyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-2-20-17(19)16-10-13-18(14-11-16)12-6-9-15-7-4-3-5-8-15/h3-9,16H,2,10-14H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUUDRIERFHNOV-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.